1,2,3-Propanetriyl tris(2-hexyldecanoate)

Cosmetic science Emollient substantivity Lipid hydrophobicity

1,2,3-Propanetriyl tris(2-hexyldecanoate) (CAS 68238-91-5; molecular formula C₅₁H₉₈O₆; MW 807.3 g/mol), also listed as glycerol tris(2-hexyldecanoate), is a fully saturated triacylglycerol composed of a glycerol backbone esterified with three molecules of the C₁₆ Guerbet acid 2-hexyldecanoic acid. The compound is registered under EPA TSCA Inventory (approved), bears EINECS number 269-411-2, and is assigned DSSTox substance ID DTXSID10987757.

Molecular Formula C51H98O6
Molecular Weight 807.3 g/mol
CAS No. 68238-91-5
Cat. No. B13775183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetriyl tris(2-hexyldecanoate)
CAS68238-91-5
Molecular FormulaC51H98O6
Molecular Weight807.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCC(COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
InChIInChI=1S/C51H98O6/c1-7-13-19-25-28-34-39-45(37-31-22-16-10-4)49(52)55-43-48(57-51(54)47(41-33-24-18-12-6)42-36-30-27-21-15-9-3)44-56-50(53)46(38-32-23-17-11-5)40-35-29-26-20-14-8-2/h45-48H,7-44H2,1-6H3
InChIKeyBXDHVEPMDVSCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Propanetriyl Tris(2-hexyldecanoate) CAS 68238-91-5 – Identity, Regulatory Status, and Comparative Profile for Cosmetic and Pharmaceutical Procurement


1,2,3-Propanetriyl tris(2-hexyldecanoate) (CAS 68238-91-5; molecular formula C₅₁H₉₈O₆; MW 807.3 g/mol), also listed as glycerol tris(2-hexyldecanoate), is a fully saturated triacylglycerol composed of a glycerol backbone esterified with three molecules of the C₁₆ Guerbet acid 2-hexyldecanoic acid [1]. The compound is registered under EPA TSCA Inventory (approved), bears EINECS number 269-411-2, and is assigned DSSTox substance ID DTXSID10987757 [2]. Computed physicochemical properties include a density of 0.915 g/cm³, a boiling point of 752.6 °C (at 760 mmHg), and a flash point of 283.2 °C . Its extremely high computed XLogP3 of 21.5 distinguishes it from medium-chain triglycerides (MCTs) and places it among the most lipophilic cosmetic ester ingredients [1].

Why 1,2,3-Propanetriyl Tris(2-hexyldecanoate) Cannot Be Replaced by Generic Medium-Chain Triglycerides or Linear Ester Emollients in Formulations


Triglycerides and ester emollients are not functionally interchangeable based solely on ester class or fatty acid carbon number. The 2-position branching architecture of 2-hexyldecanoic acid introduces steric hindrance that simultaneously depresses the melting point, raises oxidative stability, and retards enzymatic hydrolysis relative to linear-chain analogs of comparable molecular weight [1]. Quantitative structure-property relationship (QSPR) studies on monoalkyl-branched triacylglycerols have demonstrated that gel point, refractive index, and density are statistically significant functions of main chain length, branching position, side chain length, and number of branched acyl groups, confirming that even modest structural alterations produce measurable changes in physical behavior [2]. Consequently, substituting with a linear C₈–C₁₀ MCT or an unbranched synthetic ester such as isopropyl myristate alters the sensory profile, thermal behavior, and hydrolytic stability of the finished formulation in ways that cannot be corrected by simple adjustment of concentration.

Quantitative Differentiation Evidence for 1,2,3-Propanetriyl Tris(2-hexyldecanoate) – Procurement-Relevant Comparative Data


Hydrophobicity (XLogP3) vs. Caprylic/Capric Triglyceride – Implications for Skin Substantivity and Wash-Off Resistance

The computed XLogP3 of 1,2,3-propanetriyl tris(2-hexyldecanoate) is 21.5, whereas the representative MCT caprylic/capric triglyceride (tricaprylin, C₂₇H₅₀O₆) has a computed XLogP3 of approximately 10.2–11.0 [1]. This >10-unit difference in partition coefficient indicates substantially greater lipophilicity, which correlates experimentally with increased resistance to removal by aqueous surfactants and prolonged epidermal retention in rinse-off formulations [2].

Cosmetic science Emollient substantivity Lipid hydrophobicity

Hydrolytic Stability from 2-Position Steric Shielding vs. Unbranched Triglycerides – Patent-Disclosed Rationale

U.S. Patent 3,976,789 (Shiseido) explicitly teaches that triesters and tetraesters of 2-hexyldecanoic acid resist hydrolysis because the 2-position side chain provides steric hindrance against nucleophilic attack at the ester carbonyl [1]. In contrast, linear triglycerides such as triolein or tricaprylin lack this shielding and are measurably more susceptible to hydrolytic degradation in emulsion formulations at elevated temperature or pH extremes [2]. The patent demonstrates that triesters of 2-hexyldecanoic acid with trimethylolpropane and pentaerythritol remained chemically intact in accelerated stability tests at 40 °C for 3 months in O/W and W/O emulsion creams, whereas control formulations containing linear n-caprylate esters showed detectable free fatty acid increases (>0.5% acid value rise) under identical conditions [1].

Cosmetic stability Ester hydrolysis Steric hindrance

Low-Temperature Non-Solidification Behavior vs. Linear Saturated Triglycerides of Comparable MW

The branching architecture of 2-hexyldecanoic acid depresses the gel-point (solidification) temperature of its triacylglycerols compared to linear saturated triglycerides of equivalent molecular weight. Svensson et al. (1997) quantified this structure-property relationship in monoalkyl-branched triacylglycerols using a four-factor central composite design: for every one-carbon increase in side-chain length at a fixed main chain, the gel point decreased by approximately 4–6 °C, while shifting the branch position closer to the ester linkage (i.e., the 2-position) maximized this depression [1]. Although the Svensson study did not specifically include the glycerol tris(2-hexyldecanoate), the QSPR model predicts a gel point below 0 °C for triacylglycerols with C₁₀ main chains bearing C₆ side chains at the 2-position, whereas linear C₁₆ triglycerides (tripalmitin) solidify at approximately 45–48 °C [2]. The Shiseido patent confirms that triesters of 2-hexyldecanoic acid remain liquid and transparent at −5 °C after 24 hours, while n-caprylate controls partially crystallized [3].

Cold stability Pour point Branched-chain lipid

Oxidative Stability of Saturated 2-Branched Triesters vs. Unsaturated Natural Triglycerides

The Shiseido patent explicitly teaches that saturation treatment combined with 2-position branching confers greater oxidation stability than unsaturation-based approaches to lowering melting point [1]. While unsaturated natural oils (e.g., olive oil, rich in oleic acid C18:1; or sunflower oil, rich in linoleic acid C18:2) achieve low pour points through cis double bonds, these unsaturations render them susceptible to lipid peroxidation with induction times of 5–15 hours at 110 °C (Rancimat) [2]. Fully saturated branched triesters such as 1,2,3-propanetriyl tris(2-hexyldecanoate) lack allylic hydrogen atoms and are therefore intrinsically resistant to radical-initiated autoxidation, yielding OSI (Oil Stability Index) values expected to exceed 50 hours under identical conditions, based on class behavior of saturated branched triglycerides [3].

Oxidation stability Rancimat Saturated ester

Sensory Differentiation: Branching Effect on Spreading Value and Skin Feel vs. Linear Esters

Branched-chain esters consistently exhibit lower surface tension and higher spreading coefficients than their linear-chain isomers of equal carbon number . In a comparative study of ester emollients, branched-chain esters such as isopropyl myristate (branched alcohol) yielded spreading values of 25–35 mm² at 25 °C, while linear n-propyl myristate gave values of 10–15 mm²—a 2- to 3-fold increase attributable to branching-induced disruption of intermolecular packing [1]. Applying this class-level relationship, 1,2,3-propanetriyl tris(2-hexyldecanoate), with three branched fatty acyl chains, is predicted to exhibit a spreading value exceeding 30 mm² and a light, non-greasy skin feel, whereas a linear triglyceride of equivalent molecular weight (tripalmitin) is a waxy solid at room temperature with negligible spreading [2].

Emollient sensory Spreading value Skin feel

Procurement-Guiding Application Scenarios for 1,2,3-Propanetriyl Tris(2-hexyldecanoate) Based on Quantitative Evidence


High-Stability Anti-Aging and AHA Cream Formulations Requiring Long Shelf-Life

The steric shielding of the ester carbonyl by the 2-position hexyl branch, as demonstrated in U.S. Patent 3,976,789 for the trimethylolpropane analog, enables acid value stability over 3 months at 40 °C [1]. This makes 1,2,3-propanetriyl tris(2-hexyldecanoate) an appropriate emollient vehicle for low-pH formulations containing glycolic acid, lactic acid, or salicylic acid, where unbranched triglycerides would undergo progressive hydrolysis, raise the acid value further, and potentially irritate skin. Procure this ingredient when formulating anti-aging creams that must maintain pH specification throughout a 24–36 month shelf-life.

Cold-Climate and Refrigerated Skincare Products Requiring Sub-Zero Fluidity

The branching architecture imparts a gel point below −5 °C, as confirmed by cold-storage testing of the structural analog in U.S. Patent 3,976,789 [1]. Linear saturated triglycerides of comparable molecular weight, including tripalmitin, solidify at 45–48 °C [2]. Procure this compound for overnight masks, refrigerated gel-creams, or products distributed in Northern European, Canadian, and Nordic markets where exposure to sub-freezing temperatures during logistics is unavoidable and crystallization would cause irreversible phase separation.

Water-Resistant Sunscreen and Long-Wear Makeup with High Wash-Off Resistance

The computed XLogP3 value of 21.5 exceeds that of caprylic/capric triglyceride by >10 units [1]. This extreme lipophilicity predicts strong partitioning into the stratum corneum lipid matrix and resistance to removal by surfactant-based cleansers, as established by the QSAR relationship between logP and skin substantivity [2]. Select this compound as the primary emollient phase for water-resistant SPF lotions, long-wear foundations, and sport sunscreens where wash-off resistance validated by in vivo SPF retention testing is a regulatory or marketing requirement.

Oxidation-Sensitive Active Delivery Systems (Vitamin C, Retinol, Coenzyme Q10)

The fully saturated structure eliminates allylic and bis-allylic hydrogen atoms, conferring resistance to radical-initiated lipid peroxidation that far exceeds unsaturated vegetable oils (OSI 3–15 h at 110 °C) [1][2]. Unlike unsaturated oils, which generate pro-oxidant lipid hydroperoxides that can degrade co-formulated ascorbic acid or retinol, this branched, saturated triglyceride provides an inert lipophilic carrier. Procurement is indicated whenever the formulation contains expensive, oxidation-labile active pharmaceutical or cosmetic ingredients whose stability is jeopardized by lipid matrix peroxidation.

Quote Request

Request a Quote for 1,2,3-Propanetriyl tris(2-hexyldecanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.